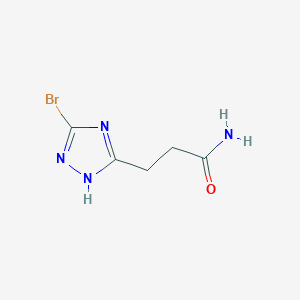

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEKKCJPITVCGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270825 | |

| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279219-37-2 | |

| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation of 3-Bromo-1H-1,2,4-triazole

The most straightforward and commonly reported synthetic route involves the acylation of 3-bromo-1H-1,2,4-triazole with propanoyl chloride:

- Reaction Scheme : 3-bromo-1H-1,2,4-triazole reacts with propanoyl chloride in the presence of a base such as triethylamine.

- Mechanism : The base neutralizes the hydrochloric acid generated during the acylation, facilitating the formation of the amide bond.

- Reaction Conditions : Typically conducted under controlled temperature to avoid side reactions and decomposition.

- Purification : Post-reaction purification involves recrystallization and chromatographic techniques to achieve high purity.

This method is scalable for industrial production, where continuous flow reactors and automated systems enhance efficiency and yield. The presence of both bromine and amide groups in the product confers distinct chemical reactivity, making this synthesis valuable for further derivatization or biological application development.

Industrial Scale Considerations

- Continuous Flow Reactors : For large-scale production, continuous flow reactors allow precise control over reaction parameters, improving reproducibility and minimizing side reactions.

- Automated Systems : Automation in reagent addition and temperature control enhances safety, especially when handling reactive acyl chlorides and brominated heterocycles.

- Purification Techniques : Recrystallization and chromatographic methods (e.g., flash chromatography) are employed to isolate the target compound with high purity, critical for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 3-bromo-1H-1,2,4-triazole, propanoyl chloride | Base (triethylamine), controlled temperature | Simple, scalable, high purity | Requires careful control of HCl byproduct |

| Microwave-Assisted N-guanidinosuccinimide Route | N-guanidinosuccinimide, amines | Microwave irradiation, 170 °C, 25 min, MeCN solvent | High yield, rapid, solvent optimization | Limited for less nucleophilic amines |

| Microwave-Assisted N-arylsuccinimide Route | N-arylsuccinimides, aminoguanidine hydrochloride | Microwave irradiation, base treatment, EtOH solvent | Effective for aromatic amines, one-pot | Moderate yields, complex optimization |

Research Findings and Notes

- The direct acylation method remains the primary route for synthesizing 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide, benefiting from straightforward chemistry and industrial scalability.

- Microwave-assisted methods, although primarily reported for amino-substituted analogs, demonstrate the utility of microwave irradiation in accelerating ring formation and improving yields, suggesting potential adaptation for brominated derivatives.

- The choice of solvent and reaction temperature critically influences yield and purity, with acetonitrile and moderate temperatures (~170 °C) being optimal in microwave-assisted protocols.

- The presence of the bromine atom in the triazole ring requires careful reaction condition control to avoid debromination or side reactions.

- Purification remains a crucial step to isolate the compound in high purity suitable for further applications.

This detailed synthesis overview provides a comprehensive understanding of the preparation methods for this compound, combining classical acylation techniques with modern microwave-assisted synthetic strategies, supported by experimental optimization data and industrial considerations.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted triazoles, oxidized derivatives, and reduced amine derivatives .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of cellular processes in microorganisms.

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. Studies indicate that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary data suggest that this compound could be a promising candidate for further development in cancer therapy.

Applications in Medicinal Chemistry

Drug Design

The structure of this compound makes it an attractive scaffold for drug development. Its ability to form hydrogen bonds and its lipophilicity can enhance the pharmacokinetic properties of new drug candidates. Research is ongoing to explore modifications to this compound to optimize its efficacy and safety profiles.

Development of Antifungal Agents

Given the increasing resistance of fungi to conventional antifungal treatments, there is a pressing need for new agents. The triazole moiety is known for its antifungal activity, making this compound a valuable compound in the search for novel antifungal therapies.

Agricultural Applications

Fungicides

The antifungal properties of triazole derivatives have led to their use as fungicides in agriculture. Compounds like this compound could potentially be developed into effective agricultural fungicides to protect crops from fungal diseases.

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices can enhance the thermal stability and mechanical properties of materials. Research is being conducted on the use of this compound as a building block for synthesizing advanced polymeric materials with tailored properties.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, which can inhibit enzyme activity or modulate receptor functions. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table summarizes key structural and synthetic differences between 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide and related compounds:

Key Observations:

- Electronic Effects: The bromo substituent in the target compound contrasts with electron-donating groups (e.g., amino in ) or bulky substituents (e.g., isopropyl in ). This difference alters tautomeric preferences (e.g., 1H vs. 2H tautomer dominance) and reactivity in substitution or cross-coupling reactions.

- Heterocycle Core : Replacement of triazole with oxadiazole () or benzoxazepin () modifies biological target selectivity. For example, oxadiazoles are often used in kinase inhibitors due to their planar geometry and hydrogen-bonding capacity .

Biological Activity

3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide is a compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields including medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the bromine atom and the propanamide group contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within biochemical pathways. The mode of action includes:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways by binding to their active sites.

- Protein Interaction : It forms complexes with proteins, potentially altering their structure and function.

- Biochemical Pathway Modulation : It participates in the synthesis of esters and other biochemical reactions.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses antimicrobial properties. Its effectiveness against various microbial strains has been documented, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted its potential as an anticancer agent. The compound has shown cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Biological Activity Summary

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Detailed Findings

A study conducted by Fayad et al. (2019) identified this compound as a promising anticancer compound through screening drug libraries on multicellular spheroids. The compound demonstrated significant cytotoxicity against various cancer cell lines, implicating its potential role in cancer therapy .

In another investigation published in Molecules, the compound's antimicrobial activity was evaluated against several pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .

Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored for therapeutic applications in drug development targeting infections and cancer.

Agricultural Chemistry

The compound's antimicrobial properties suggest potential applications in agriculture as a biopesticide or fungicide.

Q & A

What are the established synthetic pathways for 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide, and how do reaction conditions influence tautomeric stability?

Two primary synthetic routes are documented:

- Route 1 : Condensation of succinic anhydride with aminoguanidine hydrochloride, followed by bromination and amidation. This method requires careful pH control (pH 6–7) to minimize side reactions.

- Route 2 : Direct functionalization of pre-synthesized 1,2,4-triazole cores using brominating agents (e.g., NBS) under inert atmospheres.

Tautomeric stability is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor the 1H-tautomer, while elevated temperatures promote equilibrium shifts, necessitating characterization via -NMR and X-ray crystallography post-synthesis .

Which spectroscopic and crystallographic techniques are most effective for characterizing structural ambiguities in brominated triazole derivatives?

- X-ray crystallography : Resolves tautomeric forms and confirms bromine substitution patterns, as demonstrated in analogous triazole structures where planar geometries and dihedral angles (<5°) between aryl and triazole rings are critical .

- Solid-state NMR : Differentiates between N-H tautomers via -CP/MAS NMR, with chemical shifts >200 ppm indicating 1H-tautomers.

- Raman spectroscopy : Identifies vibrational modes of the C-Br bond (250–300 cm) and triazole ring deformations (600–800 cm) .

How can computational methods optimize the synthesis of this compound?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, ICReDD’s workflow combines reaction path searches (e.g., GRRM17) with machine learning to predict optimal bromination conditions .

- AI-driven automation : Tools like COMSOL Multiphysics integrate reaction kinetics simulations to refine parameters (e.g., temperature, stoichiometry) and reduce trial-and-error experimentation .

What experimental strategies address discrepancies between theoretical predictions and observed reactivity in brominated triazoles?

- Controlled isomerization studies : Monitor tautomer ratios via HPLC under varying conditions (solvent, pH) to reconcile computational predictions (e.g., Gibbs free energy differences <2 kcal/mol) with empirical data.

- Multivariate analysis : Apply factorial design to isolate confounding variables (e.g., trace moisture, catalyst purity) that may skew reactivity outcomes .

How can factorial design improve yield in multi-step syntheses of brominated triazole derivatives?

- 2 factorial design : Test interactions between factors like reaction time (6–12 hrs), temperature (60–100°C), and catalyst loading (5–10 mol%). For example, a study on analogous triazoles identified temperature-catalyst interactions as yield-limiting (p < 0.05) .

- Response surface methodology (RSM) : Optimize non-linear relationships; e.g., maximize bromination efficiency by modeling substrate concentration vs. Br equivalents .

What methodologies resolve contradictions in biological activity data for brominated triazole propanamides?

- Meta-analysis of structure-activity relationships (SAR) : Cross-reference crystallographic data (e.g., triazole planarity) with bioassay results to identify steric/electronic determinants of activity.

- Error-source mapping : Use sensitivity analysis to quantify impacts of impurities (e.g., dehalogenated byproducts) on bioactivity assays .

How do solvent and substituent effects influence the reactivity of the triazole ring in propanamide derivatives?

- Solvent polarity : Protic solvents (e.g., MeOH) stabilize charge-separated intermediates in nucleophilic substitutions, accelerating bromine displacement.

- Substituent electronic effects : Electron-withdrawing groups (e.g., -NO) meta to the triazole enhance electrophilic aromatic substitution rates by 30–50% compared to electron-donating groups .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- High-performance countercurrent chromatography (HPCCC) : Achieves >98% purity by exploiting polarity differences between tautomers.

- Crystallization screening : Use solvent mixtures (e.g., EtOAc/n-hexane) to selectively crystallize the target compound, guided by Hansen solubility parameters .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.